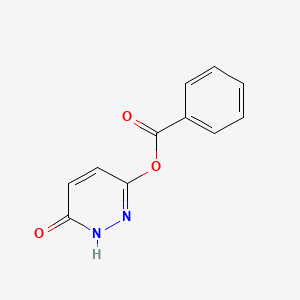
Ethyl 2-butyl-1,3-dithiane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-butyl-1,3-dithiane-2-carboxylate is an organic compound with the molecular formula C11H20O2S2 It is a derivative of dithiane, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-butyl-1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out in chloroform (CHCl3) under reflux conditions. The mixture is then cooled, washed with water and sodium bicarbonate solution, and dried over magnesium sulfate (MgSO4) before evaporation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a more reduced form, though specific conditions for such reactions are less commonly reported.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Trans bis-sulfoxide is a major product of asymmetric oxidation.
Substitution: Depending on the substituents introduced, various alkylated or acylated dithiane derivatives can be formed.
Scientific Research Applications
Ethyl 2-butyl-1,3-dithiane-2-carboxylate has several applications in scientific research:
Chemistry: It is used in syn-selective aldol reactions to produce chiral products from achiral starting materials.
Biology: The compound’s derivatives may be explored for their potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of ethyl 2-butyl-1,3-dithiane-2-carboxylate involves its ability to form carbanions, which are highly reactive intermediates in organic synthesis. These carbanions can participate in various nucleophilic addition and substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds . The compound’s reactivity is largely due to the electron-withdrawing effects of the dithiane ring and the ester group, which stabilize the carbanion intermediate.
Comparison with Similar Compounds
Ethyl 1,3-dithiane-2-carboxylate: Similar in structure but lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
Ethyl 2-methyl-1,3-dithiane-2-carboxylate: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
Ethyl 2-phenyl-1,3-dithiane-2-carboxylate: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s reactivity and applications.
Uniqueness: Ethyl 2-butyl-1,3-dithiane-2-carboxylate is unique due to the presence of the butyl group, which provides increased steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules where specific steric and electronic properties are desired.
Properties
CAS No. |
32557-27-0 |
|---|---|
Molecular Formula |
C11H20O2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
ethyl 2-butyl-1,3-dithiane-2-carboxylate |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-7-11(10(12)13-4-2)14-8-6-9-15-11/h3-9H2,1-2H3 |
InChI Key |
VZQZMTNGFDEMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


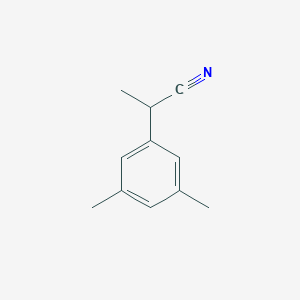
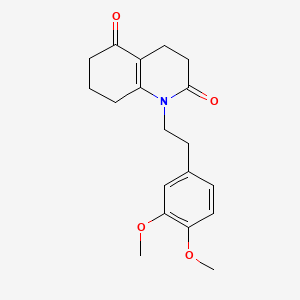
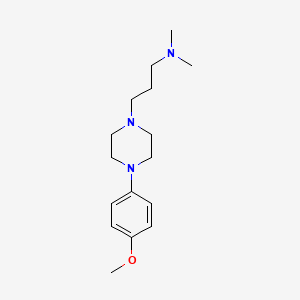
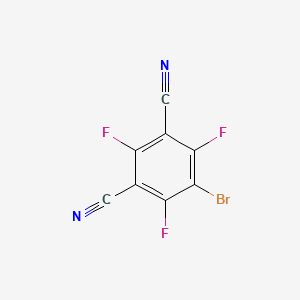
![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)

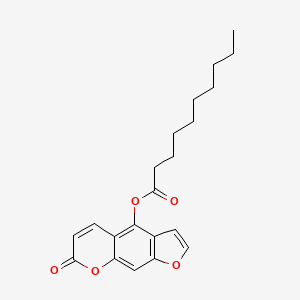
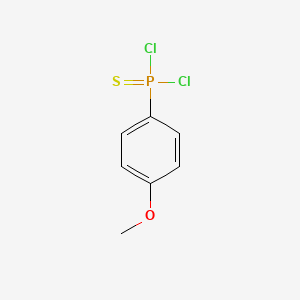
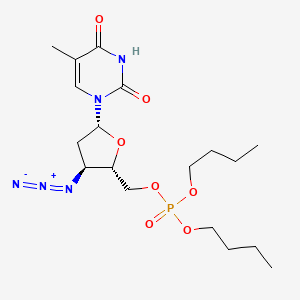
![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
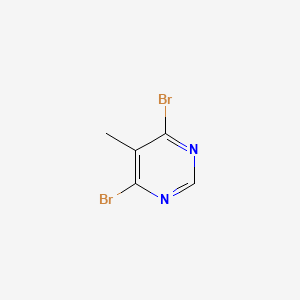
![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
